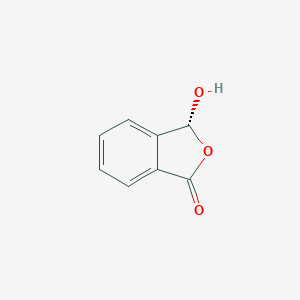

3-hydroxyisobenzofuran-1(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNKNWJNCOJPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Hydroxyisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisobenzofuran-1(3H)-one, also known as phthalaldehydic acid or 3-hydroxyphthalide, is a versatile bicyclic lactol that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and functional materials.[1] Its unique structure, featuring both a lactone and a hemiacetal functional group, allows for diverse chemical transformations, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth analysis of the underlying reaction mechanisms, detailed experimental protocols, and a comparative evaluation of the different methodologies. The aim is to equip researchers, scientists, and drug development professionals with the requisite knowledge to select and implement the most suitable synthetic strategy for their specific applications, considering factors such as yield, scalability, cost-effectiveness, and environmental impact.

Introduction: The Significance of this compound

The isobenzofuran-1(3H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antidepressant, and antifungal properties.[2][3][4] this compound, as a key derivative, provides a strategic entry point for the functionalization of this core structure.[5] Its aldehyde-acid duality, existing in equilibrium with its cyclic lactol form, allows it to react as either an aldehyde or a carboxylic acid derivative, expanding its synthetic utility.[6]

This guide will explore the most prominent and practical synthetic routes to this valuable intermediate, focusing on the following key transformations:

-

Oxidation of Naphthalene: A classical approach involving the oxidative cleavage of the naphthalene ring system.

-

Halogenation and Hydrolysis of Phthalide: A two-step process starting from the readily available phthalide.

-

Oxidation of o-Xylene: An industrially relevant method that leverages a common petrochemical feedstock.

Each of these pathways will be dissected to provide a clear understanding of the chemical principles at play and to offer practical guidance for laboratory and potential scale-up applications.

Synthesis Pathway I: Oxidation of Naphthalene

The oxidation of naphthalene represents one of the earliest and most studied methods for the preparation of phthalaldehydic acid. This transformation can be achieved through two primary oxidative cleavage methods: ozonolysis and permanganate oxidation.

Ozonolysis of Naphthalene

Ozonolysis offers a direct method for cleaving the naphthalene ring to yield phthalaldehydic acid and its precursors. The reaction proceeds through the formation of an unstable diozonide intermediate, which is then worked up to give the desired product.[7][8]

Mechanism:

The reaction is initiated by the electrophilic attack of ozone on one of the aromatic rings of naphthalene. This leads to the formation of a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. Further ozonolysis of the second double bond in the same ring results in a diozonide. Reductive or oxidative workup of the diozonide yields different products. For the synthesis of phthalaldehydic acid, a carefully controlled workup is necessary to avoid over-oxidation to phthalic acid.[9]

Experimental Protocol: Ozonolysis of Naphthalene [7]

-

Dissolution: Dissolve naphthalene (1.0 eq.) in a suitable solvent, such as chloroform or methanol, and cool the solution to -78 °C in a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution until the characteristic blue color of ozone persists, indicating the consumption of naphthalene.

-

Workup: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. The reaction mixture containing the ozonide is then subjected to a reductive workup. Common reducing agents include dimethyl sulfide (DMS) or triphenylphosphine (TPP). Add the reducing agent dropwise at low temperature.

-

Isolation: Allow the reaction to warm to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization to afford this compound.

Potassium Permanganate Oxidation of Naphthalene

A more traditional and often more accessible method for the laboratory-scale synthesis of phthalaldehydic acid involves the oxidation of naphthalene with potassium permanganate in an alkaline solution.[10]

Mechanism:

The permanganate ion (MnO₄⁻) is a powerful oxidizing agent. In a basic medium, it attacks the electron-rich aromatic system of naphthalene. The reaction proceeds through a series of complex steps involving the formation of intermediate manganese species and the oxidative cleavage of one of the aromatic rings. The initial oxidation products are further oxidized, ultimately leading to the formation of phthalonic acid, which upon acidification and heating, decarboxylates to yield phthalaldehydic acid.

Diagram of Naphthalene Oxidation Pathway

Caption: Oxidation of Naphthalene to this compound.

Experimental Protocol: Potassium Permanganate Oxidation of Naphthalene [10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of sodium hydroxide (e.g., 0.5 N) and naphthalene (1.0 eq.).

-

Oxidation: Heat the mixture to boiling. Slowly add a hot aqueous solution of potassium permanganate (excess) to the boiling naphthalene suspension with vigorous stirring over a period of 1-2 hours.

-

Quenching and Filtration: After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes to ensure complete oxidation. Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Isolation of Phthalaldehydic Acid: Acidify the filtrate with a strong acid (e.g., HCl) and concentrate the solution by evaporation. The crude phthalaldehydic acid can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) and purified by recrystallization. This method typically provides a yield of around 40-41%.[10]

Synthesis Pathway II: From Phthalide via Halogenation and Hydrolysis

This two-step pathway offers a reliable and often high-yielding route to this compound starting from the commercially available and relatively inexpensive phthalide.

Bromination of Phthalide

The first step involves the free-radical bromination of phthalide at the 3-position. This reaction is typically initiated by light or a radical initiator.

Mechanism:

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as benzoyl peroxide or AIBN, or UV light, generates a bromine radical from N-bromosuccinimide (NBS) or elemental bromine. The bromine radical then abstracts a hydrogen atom from the 3-position of phthalide to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule of the bromine source to form 3-bromophthalide and a new bromine radical, thus propagating the chain.

Diagram of Phthalide Bromination and Hydrolysis

Caption: Synthesis from Phthalide.

Experimental Protocol: Bromination of Phthalide [11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalide (1.0 eq.) in a suitable solvent such as carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. The filtrate is concentrated under reduced pressure, and the crude 3-bromophthalide can be purified by recrystallization or used directly in the next step.

Hydrolysis of 3-Bromophthalide

The second step is the hydrolysis of the 3-bromophthalide to the desired this compound.

Mechanism:

This reaction is a nucleophilic substitution where water acts as the nucleophile, displacing the bromide ion at the electrophilic carbon atom of the 3-position. The reaction is typically facilitated by heating. The resulting product is the stable lactol form.

Experimental Protocol: Hydrolysis of 3-Bromophthalide [11]

-

Reaction Setup: Place the crude or purified 3-bromophthalide in a round-bottom flask.

-

Hydrolysis: Add water to the flask and heat the mixture to reflux for 1-2 hours.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product, being sparingly soluble in cold water, will precipitate out. Collect the solid by filtration, wash with cold water, and dry. The resulting this compound is often of high purity. This two-step process can achieve an overall yield of around 88%.[11]

Synthesis Pathway III: Oxidation of o-Xylene

The catalytic vapor-phase oxidation of o-xylene is a significant industrial method for the production of phthalic anhydride, and under controlled conditions, it can also be a route to phthalaldehydic acid.[12]

Mechanism:

The oxidation of o-xylene over a vanadium pentoxide (V₂O₅) catalyst supported on titanium dioxide (TiO₂) is a complex heterogeneous catalytic process.[13] The reaction proceeds through a series of partial oxidation steps. The initial step is the oxidation of one of the methyl groups of o-xylene to an aldehyde, forming o-tolualdehyde. This intermediate can then be further oxidized to phthalide, which is subsequently oxidized to phthalaldehydic acid and then to phthalic anhydride. The selectivity towards phthalaldehydic acid versus phthalic anhydride is highly dependent on the reaction conditions, including temperature, catalyst composition, and contact time.

Diagram of o-Xylene Oxidation Pathway

Caption: Stepwise Oxidation of o-Xylene.

Experimental Protocol: Catalytic Oxidation of o-Xylene (Conceptual Laboratory Scale)

Note: This is a conceptual protocol for a laboratory setting, as the industrial process involves specialized reactors.

-

Catalyst Preparation: Prepare a V₂O₅/TiO₂ catalyst, typically by impregnating a high-surface-area TiO₂ support with a solution of a vanadium precursor (e.g., ammonium metavanadate) followed by calcination.

-

Reaction Setup: A fixed-bed reactor is typically used. The catalyst is packed into a tube, which is placed in a furnace to maintain the desired reaction temperature.

-

Reaction: A feed stream of o-xylene vapor and air (or oxygen diluted with an inert gas) is passed through the heated catalyst bed. The reaction temperature is a critical parameter and needs to be carefully controlled to maximize the selectivity for the desired product.

-

Product Collection and Analysis: The reactor effluent is cooled to condense the products. The product mixture, which may contain unreacted o-xylene, o-tolualdehyde, phthalide, phthalaldehydic acid, and phthalic anhydride, is collected and analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

-

Purification: The desired this compound is then separated from the product mixture using chromatographic techniques or selective extraction.

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, available starting materials, and equipment, as well as economic and environmental considerations.

| Pathway | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Naphthalene Oxidation (KMnO₄) | Naphthalene | KMnO₄, NaOH | 40-41%[10] | Readily available starting material; well-established laboratory procedure. | Use of stoichiometric amounts of a strong oxidizing agent; formation of significant waste (MnO₂); moderate yield. |

| Naphthalene Ozonolysis | Naphthalene | Ozone | Variable | Can be a high-yielding and clean reaction. | Requires specialized equipment (ozonizer); potential for over-oxidation; safety concerns with ozonides. |

| Phthalide Halogenation & Hydrolysis | Phthalide | NBS, H₂O | ~88%[11] | High overall yield; readily available starting material; straightforward procedures. | Use of halogenated reagents and solvents (e.g., CCl₄) can have environmental and safety concerns. |

| o-Xylene Oxidation | o-Xylene | V₂O₅/TiO₂ catalyst, O₂ | Variable | Utilizes an inexpensive and abundant feedstock; suitable for large-scale industrial production. | Requires high temperatures and specialized catalytic reactors; product mixture can be complex, requiring extensive purification; catalyst deactivation can be an issue. |

Conclusion and Future Perspectives

This guide has provided a detailed examination of the principal synthetic pathways to this compound. The oxidation of naphthalene, while historically significant, presents challenges in terms of reagent efficiency and waste generation, particularly in the permanganate-based method. Ozonolysis offers a cleaner alternative but requires specialized equipment. The halogenation and subsequent hydrolysis of phthalide stands out as a highly efficient and reliable laboratory-scale synthesis. For industrial-scale production, the catalytic oxidation of o-xylene remains the most economically viable route, despite the complexity of the process and the need for careful optimization to achieve high selectivity for the desired product.

Future research in this area will likely focus on the development of more sustainable and environmentally benign synthetic methods. This includes the exploration of greener oxidizing agents, the use of more efficient and selective catalysts for o-xylene oxidation, and the development of biocatalytic routes. As the demand for complex pharmaceutical agents derived from the isobenzofuran-1(3H)-one core continues to grow, the development of novel and improved synthetic strategies for key intermediates like this compound will remain an area of significant scientific and industrial importance.

References

- Wibaut, J. P., & Kampschmidt, L. W. F. (1951). On the ozonization of naphthalene and 2,3-dimethyl-naphthalenes in connection with the structure of the ring system. Proceedings of the Royal Netherlands Academy of Arts and Sciences, 54(2), 111-121. [Link]

- Bond, G. C. (1989). Mechanism of the Oxidation of o-Xylene to Phthalic Anhydride.

- Gardner, J. H., & Naylor, C. A., Jr. (1943). Phthalaldehydic acid. Organic Syntheses, 23, 71. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemBK. (2024, April 9). Phthalaldehydic acid.

- Tang, H., Zhang, X., Song, A., & Zhang, H. (2012). TsOH·H2O-Catalyzed Friedel-Crafts of Indoles of this compound with Indoles: Highly Synthesis of 3-Indolyl-Substituted Phthalides.

- Sturrock, M. G., Cravy, B. J., & Wing, V. A. (1971). Ozonation of Naphthalene with Water as Participating Solvent. Preparation of o-Phthalaldehyde. Canadian Journal of Chemistry, 49(18), 3047-3051. [Link]

- Bailey, P. S., & Erickson, R. E. (1961). Ozonolysis of Naphthalenes. The Aromatic Products. The Journal of Organic Chemistry, 26(8), 2872-2877. [Link]

- Rindone, B., Saliu, F., & Suarez-Bertoa, R. (2010). The Synthesis of Phthalic Anhydride via Ozonation of Naphthalene. Ozone: Science & Engineering, 32(3), 161-165. [Link]

- The Royal Society of Chemistry. (2014). Supporting Information. Organic & Biomolecular Chemistry. [Link]

- Schirrmeister, S. (2008). Kinetics of the Selective Oxidation of o-Xylene to Phthalic Anhydride. (Doctoral dissertation, Technische Universität Berlin). [Link]

- Zhang, J., Wang, Y., Zhu, X., & Lin, W. (2012). Synthesis of 3-Methyleneisobenzofuran-1(3 H)-one and Their Derivatives. Chinese Journal of Organic Chemistry, 32(12), 2344-2350. [Link]

- Dylst, P., Lefebvre, M., & Marin, G. B. (2015). Phthalic Anhydride: Study of a Production Process from o-Xylene Oxidation. Chemical Engineering Transactions, 43, 1039-1044. [Link]

- SynCrest Inc. (n.d.). Handling of reagents.

- American Chemical Society. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.

- Kondratenko, E. V., Seeburg, D., & Baerns, M. (2005). Catalyst optimization strategy: selective oxidation of o-xylene to phthalic anhydride.

- PubChem. (n.d.). Phthalaldehydic acid. National Center for Biotechnology Information.

- Bill, J. C., & Tarbell, D. S. (1954). o-Phthalaldehyde. Organic Syntheses, 34, 82. [Link]

- Liu, Z., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 108, 117941. [Link]

- Tang, H., et al. (2012). TsOH·H2O-Catalyzed Friedel-Crafts of Indoles of this compound with Indoles: Highly Synthesis of 3-Indolyl-Substituted Phthalides.

- Eliel, E. L., & Burgstahler, A. W. (1949). Synthesis of Methyl Phthalaldehydate and Phthalaldehydic Acid by the Rosenmund Reduction. Journal of the American Chemical Society, 71(7), 2251–2252. [Link]

- Wikipedia contributors. (2023, December 1). 2-Carboxybenzaldehyde. Wikipedia. [Link]

- Cooper, M. S., Heaney, H., & J. M. J. Williams. (1993). Structures of 3-hydroxy-1(3H)isobenzfuranone (1),... Journal of the Chemical Society, Perkin Transactions 1, (1), 103-108. [Link]

- de F. P. M. Moreira, D., et al. (2014). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 19(12), 20956-20970. [Link]

- WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)

- ResearchGate. (n.d.). 1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives.

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

- CN105524032A - Method for producing isobenzofuran-1 (3H)

- Wang, Y., et al. (2021). Comparative analysis of the chemical and biochemical synthesis of keto acids. Critical Reviews in Biotechnology, 41(4), 589-612. [Link]

- Sarpong, R., & Zbieg, J. R. (2012). Comparative analysis of complanadine A total syntheses. Beilstein Journal of Organic Chemistry, 8, 1058-1067. [Link]

- Wang, Y., et al. (2022). Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases. European Journal of Medicinal Chemistry, 239, 114533. [Link]

- Illyés, T. Z., et al. (2014). Comparative study on the use of ortho-phthalaldehyde, naphthalene-2,3-dicarboxaldehyde and anthracene-2,3-dicarboxaldehyde reagents for α-amino acids followed by the enantiomer separation of the formed isoindolin-1-one derivatives using quinine-type chiral stationary phases.

- Li, Y., et al. (2023). Combination of GC-IMS and Nano-LC/HRMS Reveals the Mechanism of Superheated Steam Glycosylation Modification in Improving Oyster Peptide Flavor. Foods, 12(15), 2886. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. This compound | 16859-59-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 5. Cost Estimation of the Production of MIL-100(Fe) at Industrial Scale from Two Upscaled Sustainable Synthesis Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. eea.europa.eu [eea.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Calaméo - Techno-Economic Assessment about Phthalic Anhydride [calameo.com]

- 12. CN105524032A - Method for producing isobenzofuran-1 (3H) -one compound - Google Patents [patents.google.com]

- 13. This compound | 16859-59-9 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxyphthalide

Abstract

3-Hydroxyphthalide, a heterocyclic compound featuring a lactone and a hemiacetal functional group, serves as a pivotal intermediate in the synthesis of a diverse array of more complex molecules, including pharmaceuticals and natural products.[1] Its unique structural attributes govern its reactivity and physical properties, making a thorough understanding of its physicochemical characteristics essential for researchers, chemists, and professionals in drug development. This guide provides a comprehensive overview of the synthesis, structure, solubility, spectroscopic profile, and reactivity of 3-hydroxyphthalide, supported by experimental protocols and data analysis.

Chemical Structure and Core Properties

3-Hydroxyphthalide, with the IUPAC name 3-hydroxyisobenzofuran-1(3H)-one, is a bicyclic molecule that exists in equilibrium with its open-chain tautomer, 2-formylbenzoic acid. The presence of the chiral center at the C3 position and the hydroxyl group are central to its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₆O₃ | [2] |

| Molecular Weight | 150.13 g/mol | Inferred from Formula |

| CAS Number | 529-45-3 | Inferred |

| Melting Point | 61 °C | [3] |

| Boiling Point | 91-94 °C @ 0.4 Torr | [3] |

| Appearance | Yellow oil or solid | [4] |

Synthesis of 3-Hydroxyphthalide

The synthesis of 3-hydroxyphthalide can be effectively achieved through the hydrolysis of 3-bromophthalide. This method is advantageous due to its high yield and relatively straightforward procedure.[4]

Experimental Protocol: Synthesis via Hydrolysis

-

Reaction Setup: Dissolve 3-bromophthalide (e.g., 500 mg, 2.35 mmol) in distilled water (25 mL).

-

Base Addition: Add 85% potassium hydroxide (KOH) (e.g., 200 mg, 3.0 mmol) to the solution.

-

Reflux: Stir the mixture under reflux for 2 hours.

-

Quenching: Allow the reaction to cool to room temperature and then treat with potassium bisulfate (KHSO₄) (e.g., 170 mg).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate the solvent under reduced pressure to yield the crude product as a yellow oil.[4]

-

Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate (6:4) solvent system to afford pure 3-hydroxyphthalide.[4]

Synthesis Workflow Diagram

Sources

- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]

- 2. N-Hydroxyphthalimide | C8H5NO3 | CID 10665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

2-formylbenzoic acid ring-chain tautomerism

An In-depth Technical Guide to the Ring-Chain Tautomerism of 2-Formylbenzoic Acid

Abstract

2-Formylbenzoic acid, also known as 2-carboxybenzaldehyde or phthalaldehydic acid, serves as a quintessential example of ring-chain tautomerism, a dynamic equilibrium that dictates its structure, reactivity, and utility. This guide provides a comprehensive exploration of this phenomenon, moving from fundamental mechanistic principles to the sophisticated analytical techniques used for its characterization. We will dissect the factors governing the equilibrium, detail field-proven experimental protocols, and illuminate the compound's strategic importance as a versatile building block in the synthesis of complex heterocyclic systems, including key pharmaceutical intermediates. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a deep, actionable understanding of this critical molecular behavior.

The Core Phenomenon: An Intramolecular Equilibrium

Tautomerism is a form of structural isomerism where two isomers, known as tautomers, are readily interconvertible.[1][2] In the case of 2-formylbenzoic acid, the proximity of the aldehyde and carboxylic acid functional groups on the benzene ring facilitates a rapid and reversible intramolecular reaction. This establishes a dynamic equilibrium between an open-chain structure and a cyclic structure.[3]

-

The Chain Tautomer: 2-formylbenzoic acid itself, featuring distinct aldehyde (-CHO) and carboxylic acid (-COOH) groups.

-

The Ring Tautomer: 3-hydroxyphthalide, a cyclic lactol formed by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic aldehyde carbon.

In the solid state and within most common solvents, the equilibrium overwhelmingly favors the cyclic 3-hydroxyphthalide form.[3] This stability is a critical consideration for any synthetic or analytical endeavor involving this compound.

Caption: The ring-chain tautomeric equilibrium of 2-formylbenzoic acid.

Factors Governing the Tautomeric Equilibrium

The position of the equilibrium between the chain and ring forms is not static; it is sensitive to environmental conditions. Understanding these influences is paramount for controlling reaction outcomes and interpreting analytical data.

-

Solvent Effects: The choice of solvent can modulate the tautomeric ratio. While the cyclic lactol is dominant in most solvents, polar protic solvents can stabilize the open-chain form through hydrogen bonding with both the aldehyde and carboxylic acid moieties. Studies on analogous 2-aroylbenzoic acids have quantified these shifts in solvents like dioxane, methanol, and aqueous mixtures, providing a framework for predicting behavior.[4][5][6]

-

pH Dependence: The equilibrium is highly pH-sensitive. Under basic conditions (pH > pKa), the carboxylic acid is deprotonated to form the carboxylate anion. This anion is a significantly weaker nucleophile than the neutral carboxylic acid, which dramatically shifts the equilibrium toward the open-chain 2-formylbenzoate anion. Conversely, acidic conditions can catalyze the interconversion.[7]

-

Temperature: As with most equilibria, temperature influences the distribution of tautomers. The specific thermodynamic parameters (ΔH° and ΔS°) of the tautomerization will dictate whether the ring or chain form is favored at higher temperatures.

Experimental Characterization: A Multi-Technique Approach

Confirming the identity and quantifying the ratio of tautomers requires a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the tautomeric equilibrium in solution. The interconversion is often slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species.

-

¹H NMR Signatures:

-

Chain Form: A characteristic aldehyde proton signal appears far downfield (δ ≈ 10 ppm). The carboxylic acid proton is also observed as a broad singlet (δ > 11 ppm).

-

Ring Form: The aldehyde signal is absent. A new signal for the methine proton (O-CH-OH) appears around δ 5.5-6.5 ppm. The lactol hydroxyl proton is also present.

-

-

¹³C NMR Signatures:

-

Chain Form: An aldehyde carbonyl carbon (δ ≈ 190-200 ppm) and a carboxylic acid carbonyl carbon (δ ≈ 165-175 ppm) are visible.

-

Ring Form: The aldehyde carbon signal is replaced by a methine carbon signal (δ ≈ 100 ppm), and the carboxylic acid carbon is shifted to a lactone-like carbonyl signal (δ ≈ 170 ppm).

-

Protocol: Quantitative ¹H NMR Analysis of Tautomeric Ratio

-

Sample Preparation: Accurately weigh ~10-15 mg of 2-formylbenzoic acid and dissolve it in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean NMR tube. Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) for precise quantification.

-

Instrument Setup: Acquire the spectrum on a ≥400 MHz spectrometer. Ensure a sufficient relaxation delay (D1 ≥ 5 times the longest T₁) to allow for complete relaxation of all protons, which is critical for accurate integration.

-

Data Acquisition: Collect the ¹H NMR spectrum.

-

Data Processing: Phase and baseline the spectrum correctly.

-

Integration and Calculation:

-

Integrate the aldehyde proton signal (I_chain) corresponding to the chain form.

-

Integrate a well-resolved aromatic or methine proton signal (I_ring) corresponding to the ring form.

-

Calculate the percentage of each tautomer:

-

% Ring Form = [I_ring / (I_ring + I_chain)] * 100

-

% Chain Form = [I_chain / (I_ring + I_chain)] * 100

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in each tautomer, particularly in the solid state.

-

Chain Form: Exhibits two distinct carbonyl (C=O) stretching bands: one for the aldehyde (~1700 cm⁻¹) and one for the carboxylic acid (~1680-1710 cm⁻¹), along with a broad O-H stretch for the acid dimer.

-

Ring Form: Characterized by a lactone C=O stretch at a higher frequency (~1760 cm⁻¹) and a broad O-H stretch from the lactol hydroxyl group (~3200-3400 cm⁻¹).[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural proof in the solid state. Analysis of crystalline 2-formylbenzoic acid confirms that it exists exclusively as the cyclic lactol, 3-hydroxyphthalide.[3]

Caption: Experimental workflow for characterizing tautomerism.

Synthetic Utility: A Tale of Two Tautomers

The existence of the ring-chain equilibrium endows 2-formylbenzoic acid with dual reactivity, making it an exceptionally versatile synthon. Chemists can favor reactions of one tautomer over the other by carefully selecting reagents and conditions.

-

Reactions of the Chain Form (Aldehyde Reactivity): In the presence of reagents that react selectively with aldehydes, especially under conditions that favor the open form (e.g., basic conditions), classic aldehyde chemistry can be performed. This is exploited in multicomponent reactions like the Strecker and Ugi reactions to build complex molecular scaffolds.[3][8] For instance, condensation with primary amines and cyanide sources yields N-substituted isoindolinone-1-carbonitriles.[3]

-

Reactions of the Ring Form (Lactol Reactivity): The 3-hydroxyphthalide form behaves as a masked carboxylic acid derivative. It reacts readily with strong nucleophiles or under acidic catalysis with weaker ones.

-

With Grignard Reagents: Forms 3-alkyl- or 3-aryl-substituted phthalides.[3]

-

With Alcohols: Under acidic conditions, it forms 3-alkoxyphthalides, which are stable acetals.[3]

-

Dynamic Kinetic Resolution: The racemic lactol can be used in enzyme-catalyzed reactions to produce chiral phthalidyl esters with high enantiomeric excess. These esters are valuable as prodrugs.[9]

-

This dual reactivity is the cornerstone of its use in synthesizing a variety of pharmacologically active benzo-fused heterocycles, including isoindolinones and phthalazinones.[3] It is a documented key intermediate in the synthesis of the antihistamine azelastine and the PARP inhibitor olaparib, highlighting its importance in modern drug development.[3][10]

Data Summary

While the equilibrium heavily favors the ring form, the exact ratio is solvent-dependent. The following table provides a conceptual summary based on literature principles for analogous systems.

| Solvent System | Predominant Tautomer | Key Stabilizing Interactions | Reference Principle |

| Dioxane (Aprotic) | Ring (3-Hydroxyphthalide) | Intramolecular H-bonding; lower polarity favors less polar cyclic form. | [4] |

| Methanol (Protic) | Ring (3-Hydroxyphthalide) | Solvent H-bonding can stabilize both forms, but the cyclic form remains favored. | [4][11] |

| 80% Methanol/Water | Ring (3-Hydroxyphthalide) | High solvent polarity and H-bonding may slightly increase the chain form population. | [4] |

| DMSO (Polar Aprotic) | Ring (3-Hydroxyphthalide) | Strong H-bond acceptor, can interact with the lactol -OH. | General Observation |

| Solid State | Ring (3-Hydroxyphthalide) | Crystal lattice packing forces. | [3] |

Conclusion

The ring-chain tautomerism of 2-formylbenzoic acid is a profound illustration of how structure and reactivity are dynamically linked. The overwhelming preference for the cyclic 3-hydroxyphthalide tautomer in most conditions defines its ground-state properties, yet the accessible equilibrium with the open-chain aldehyde provides a rich and controllable reactivity profile. For the medicinal chemist and synthetic researcher, a thorough grasp of this equilibrium, the factors that influence it, and the analytical methods to probe it, is not merely academic—it is essential for the rational design of synthetic routes and the development of novel molecular entities. This molecule is not simply a static building block but a dynamic system to be understood and exploited.

References

- 2-Carboxybenzaldehyde - Wikipedia. Wikipedia. [Link]

- Ring-chain tautomerism in 2-(2,2-dicyano-1-methylethenyl)

- The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium.

- Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters and Related Prodrugs.

- Aspects of tautomerism 9-solvolysis of normal and pseudo phthaloyl chlorides. Indian Academy of Sciences. [Link]

- 2-formylbenzoic acid - 119-67-5, C8H6O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

- The Foundation of Modern Therapeutics: Sourcing 2-Formylbenzoic Acid for Pharmaceutical Needs. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Some Observations on the Ring-Chain Tautomerism of 2-Aroylbenzoic Acids. Oriental Journal of Chemistry. [Link]

- Phthalaldehydic acid | C8H6O3 | CID 8406. PubChem. [Link]

- Tautomerism | Definition, Types, Mechanism & Examples. Chemist Wizards. [Link]

- Tautomerization: All Types and their Examples. PSIBERG. [Link]

- Tautomerism and Desmotropism. Allen Institute. [Link]

- Ring–chain tautomerism. Part I. 2-Acyl- and 2-aroyl-benzoic acids. Royal Society of Chemistry. [Link]

- Ring–chain tautomerism. Part II. Methyl esters of 2-acyl-and 2-aroyl-benzoic acids. Royal Society of Chemistry. [Link]

- Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

- Tautomerism. BYJU'S. [Link]

- Solvent and structural effects on the kinetics of the reactions of 2-substituted cyclohex-1-enylcarboxylic and 2-substituted benzoic acids with diazodiphenylmethane. International Journal of Chemical Kinetics. [Link]

- Solvent and structural effects on the kinetics of the reactions of 2‐substituted cyclohex‐1‐enylcarboxylic and 2‐substituted benzoic acids with diazodiphenylmethane. Semantic Scholar. [Link]

- pH-Dependent Tautomerism and pKaValues of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy.

Sources

- 1. chemistwizards.com [chemistwizards.com]

- 2. tgc.ac.in [tgc.ac.in]

- 3. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Ring–chain tautomerism. Part I. 2-Acyl- and 2-aroyl-benzoic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. chem.bg.ac.rs [chem.bg.ac.rs]

- 6. [PDF] Solvent and structural effects on the kinetics of the reactions of 2‐substituted cyclohex‐1‐enylcarboxylic and 2‐substituted benzoic acids with diazodiphenylmethane | Semantic Scholar [semanticscholar.org]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. Ring–chain tautomerism. Part II. Methyl esters of 2-acyl-and 2-aroyl-benzoic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Mechanism of Action of Isobenzofuranone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Isobenzofuranone Scaffold

Isobenzofuranone derivatives, characterized by a γ-lactone ring fused to a benzene ring, represent a privileged scaffold in medicinal chemistry.[1] These compounds, found in both natural products and synthetic libraries, exhibit a remarkable breadth of biological activities.[1][2] Their therapeutic potential spans multiple domains, including oncology, inflammation, and neurodegenerative diseases.[1] This guide provides a comprehensive technical overview of the multifaceted mechanisms of action of isobenzofuranone derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Part 1: Anticancer Mechanisms of Action

A significant body of research has been dedicated to elucidating the anticancer properties of isobenzofuranone derivatives.[1] These compounds have demonstrated potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.[1][3]

Inhibition of Tubulin Polymerization

A key mechanism underlying the anticancer activity of some isobenzofuranone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][5][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape.[6]

Certain benzofuran-based derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle, a hallmark of tubulin-targeting agents.[4][5] Mechanistic studies have confirmed that these compounds inhibit tubulin polymerization, leading to mitotic spindle disruption and ultimately apoptosis.[4][5]

Featured Data: Antiproliferative Activity of Isobenzofuranone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 16 | K562 (myeloid leukemia) | 2.79 | [3] |

| Compound 18 | K562 (myeloid leukemia) | 1.71 | [3] |

| 3-Amidobenzofuran 28g | MDA-MB-231 (breast cancer) | 3.01 | [1] |

| 3-Amidobenzofuran 28g | HCT-116 (colon carcinoma) | 5.20 | [1] |

| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 | [3] |

Induction of Apoptosis

Isobenzofuranone derivatives can trigger programmed cell death, or apoptosis, in cancer cells through multiple pathways.[7][8][9]

-

Intrinsic (Mitochondrial) Pathway: Some derivatives modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[8] This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[8]

-

Extrinsic (Death Receptor) Pathway: Evidence also points to the activation of the extrinsic pathway, involving the activation of caspase-8, which can then directly activate caspase-3.[8]

-

Caspase-7 Activation: Molecular docking studies have suggested that certain isobenzofuran-5-carboxamide derivatives can directly interact with and activate caspase-7, a key executioner caspase in the apoptotic cascade.[7]

Kinase Inhibition

The dysregulation of protein kinase activity is a common feature of many cancers.[10] Extracts containing benzofuran derivatives have been shown to inhibit the activity of a range of protein kinases that are crucial for cancer cell proliferation, differentiation, and survival.[10]

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an isobenzofuranone derivative on cancer cell viability.

Materials:

-

Isobenzofuranone derivative

-

Cancer cell line (e.g., K562, U937)[3]

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the isobenzofuranone derivative for a specified period (e.g., 48 hours).[3] Include a vehicle control (e.g., DMSO).[3]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Diagram: Workflow of the MTT Assay for Evaluating Cytotoxicity

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Part 2: Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key driver of numerous diseases.[11] Isobenzofuranone derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.[12][13][14]

Inhibition of Inflammatory Mediators and Enzymes

A primary anti-inflammatory mechanism of these compounds is the inhibition of pro-inflammatory mediators and enzymes.[11][15] This includes:

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: These enzymes are central to the production of prostaglandins and leukotrienes, potent inflammatory mediators.[11][15] Some benzofuran derivatives have shown the ability to inhibit COX-1 and COX-2 enzymes.[16]

-

Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Certain derivatives can suppress the generation of NO in inflammatory models.[12][13][17]

Modulation of Inflammatory Signaling Pathways

Isobenzofuranone derivatives can also exert their anti-inflammatory effects by targeting upstream signaling pathways that regulate the expression of inflammatory genes.[12][13]

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation.[12][13] Some benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in the NF-κB pathway, such as IKKα/IKKβ and IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12][13]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, also plays a crucial role in inflammation.[12][13] Certain derivatives can inhibit the phosphorylation of these MAPKs, further contributing to the downregulation of inflammatory responses.[12][13]

Experimental Protocol: In Vitro Anti-inflammatory Assay - Nitric Oxide Production

Objective: To assess the effect of an isobenzofuranone derivative on nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

-

Isobenzofuranone derivative

-

RAW 264.7 murine macrophage cell line[17]

-

Lipopolysaccharide (LPS)[17]

-

Griess reagent[17]

-

Complete cell culture medium

-

96-well plates

Procedure:

-

Cell Culture and Stimulation: Culture RAW 264.7 cells and pre-treat them with the isobenzofuranone derivative for a specified time.[17] Subsequently, stimulate the cells with LPS to induce an inflammatory response.[17]

-

Supernatant Collection: After an incubation period, collect the cell culture supernatant.[17]

-

Griess Assay: Mix the supernatant with the Griess reagent and incubate at room temperature.[17]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the amount of nitrite, a stable product of NO.

-

Data Analysis: Analyze the reduction in NO production in the presence of the compound compared to the LPS-stimulated control.[17]

Diagram: Anti-inflammatory Signaling Pathways

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New synthetic flavone derivatives induce apoptosis of hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer effect and apoptosis induction by azaflavanone derivative in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the potential therapeutic role of benzofuran derivatives in cancer treatment [ouci.dntb.gov.ua]

- 11. journalajrb.com [journalajrb.com]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 16. Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: Determining the Solubility of 3-Hydroxyisobenzofuran-1(3H)-one in Methanol

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The precise characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to formulation design and bioavailability. This technical guide provides a comprehensive framework for determining the solubility of 3-hydroxyisobenzofuran-1(3H)-one in methanol. We move beyond simple protocols to deliver an in-depth analysis of the underlying physicochemical principles, a detailed, self-validating experimental workflow, and robust analytical methodologies. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical grounding and the practical insights required to generate accurate, reproducible, and trustworthy solubility data.

Introduction: The Critical Role of Solubility Data

This compound, also known as o-phthalaldehydic acid or 3-hydroxyphthalide, is a key chemical entity utilized in organic synthesis and as a pharmaceutical intermediate.[1] Methanol, a polar protic organic solvent, is ubiquitously employed in laboratory and industrial settings for synthesis, extraction, and purification processes due to its ability to dissolve a wide range of organic molecules.[2]

Understanding the solubility of a solute like this compound in a solvent like methanol is not merely an academic exercise. It is a critical parameter that dictates:

-

Process Optimization: Defining the optimal concentration for chemical reactions to ensure homogeneity and maximize yield.

-

Purification Strategies: Designing effective crystallization and chromatographic purification methods.

-

Pharmaceutical Formulation: Serving as a foundational data point for developing stable and effective liquid dosage forms.[3]

This guide provides a first-principles approach to determining the equilibrium solubility of this compound, ensuring that the generated data is not only accurate but also scientifically defensible.

The Theoretical Framework: A Molecular Perspective on Solubility

The solubility of one substance in another is governed by the fundamental principle "like dissolves like," which is an expression of the intermolecular forces at play.[4][5] Dissolution is a thermodynamic process driven by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[2][4]

For this compound in methanol, the favorable interactions are primarily:

-

Hydrogen Bonding: The hydroxyl (-OH) group on the solute can act as both a hydrogen bond donor and acceptor, forming strong hydrogen bonds with methanol's hydroxyl group.[6][7] This is a dominant force promoting solubility.

-

Dipole-Dipole Interactions: Both the solute (due to its polar lactone and hydroxyl groups) and the polar solvent methanol possess permanent dipoles, leading to attractive electrostatic interactions.

The aromatic ring of the solute introduces a nonpolar characteristic, but the presence of two oxygen-containing functional groups makes the molecule sufficiently polar to be readily dissolved by a polar solvent like methanol.[2][8]

Caption: Key intermolecular forces driving solubility.

Physicochemical Properties of Solute and Solvent

A thorough understanding begins with the fundamental properties of the materials involved.

| Property | This compound | Methanol |

| Synonyms | 3-Hydroxyphthalide, o-Phthalaldehydic acid[9] | Methyl Alcohol |

| Molecular Formula | C₈H₆O₃[9] | CH₄O |

| Molecular Weight | 150.13 g/mol [9] | 32.04 g/mol |

| Physical State | White to off-white crystalline solid[10] | Clear, colorless liquid |

| Melting Point | 98-102 °C | -97.6 °C |

| Boiling Point | Not available | 64.7 °C |

| Key Functional Groups | Lactone, Hydroxyl, Aromatic Ring | Hydroxyl |

| Polarity | Polar | Polar Protic[2] |

Experimental Protocol: Isothermal Shake-Flask Method

The gold standard for determining equilibrium solubility is the isothermal shake-flask method.[11] This technique involves generating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. The subsequent quantification of the dissolved solute provides the solubility value.

Caption: Workflow for the isothermal shake-flask solubility determination.

Materials and Equipment

-

Chemicals: this compound (>98% purity)[10], Methanol (HPLC grade or equivalent), appropriate mobile phase solvents (e.g., Acetonitrile, HPLC grade water).

-

Equipment: Analytical balance, orbital shaker with temperature control, centrifuge, calibrated micropipettes, volumetric flasks, glass vials with screw caps, syringe filters (0.22 µm, PTFE or other solvent-compatible material), HPLC system with UV detector or a UV-Vis spectrophotometer.

Step-by-Step Protocol: Isothermal Saturation

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several glass vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of methanol (e.g., 2.0 mL) to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the slurries for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature for a short period to allow for initial settling. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it gravimetrically or volumetrically with the analytical mobile phase or solvent to a concentration within the calibrated range of the analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is often necessary. Filtering the supernatant through a 0.22 µm syringe filter can also be performed, but care must be taken to avoid adsorption of the analyte onto the filter membrane.

Quantification Method A: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and accurate technique for quantifying solute concentration.[12][13]

Protocol:

-

Method Development: Develop a reverse-phase HPLC method. A C18 column is a good starting point. The mobile phase could be an isocratic mixture of methanol (or acetonitrile) and water. The detector wavelength should be set to the λmax of the solute.

-

Stock Standard Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the mobile phase to create a stock solution of known concentration.

-

Calibration Curve: Prepare a series of at least five calibration standards by serially diluting the stock solution. Inject these standards into the HPLC system and record the peak area for each concentration.

-

Linearity Check: Plot the peak area versus concentration. The relationship should be linear with a coefficient of determination (R²) > 0.999.

-

Sample Analysis: Inject the diluted sample from the solubility experiment (Section 4.2, Step 5) into the HPLC system and record the peak area.

-

Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

Quantification Method B: UV-Vis Spectrophotometry

This method is faster than HPLC but may be less specific. It relies on the Beer-Lambert law, where absorbance is directly proportional to concentration.[14][15]

Protocol:

-

Determine λmax: Prepare a dilute solution of the compound in methanol and scan it across a range of UV wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

-

Stock Standard Preparation: Prepare a stock solution of known concentration in methanol as described for the HPLC method.

-

Calibration Curve: Prepare a series of at least five calibration standards by serially diluting the stock solution with methanol. Measure the absorbance of each standard at λmax.

-

Linearity Check: Plot absorbance versus concentration. The data should yield a straight line passing through the origin with R² > 0.99.

-

Sample Analysis: Measure the absorbance of the diluted sample from the solubility experiment at λmax. Ensure the absorbance reading falls within the linear range of the calibration curve.

-

Concentration Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

Ensuring Trustworthiness: The Self-Validating System

A protocol is only as reliable as its validation.[3] The analytical method used for quantification must be validated to ensure it is fit for purpose.[11]

Sources

- 1. 1(3H)-Isobenzofuranone, 3-hydroxy- | 16859-59-9 [chemicalbook.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Indicate the type of solute–solvent interaction that should - Brown 15th Edition Ch 13 Problem 15b [pearson.com]

- 7. LON-CAPA SolventSolute [s10.lite.msu.edu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | C8H6O3 | CID 3804259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. scitechnol.com [scitechnol.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. rootspress.org [rootspress.org]

- 15. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Thermal Stability of 2-Formylbenzoic Acid

Executive Summary

2-Formylbenzoic acid (2-FBA), also known as 2-carboxybenzaldehyde, is a versatile bifunctional molecule crucial in the synthesis of a wide range of pharmaceutical intermediates and heterocyclic compounds.[1] Its unique structure, featuring adjacent aldehyde and carboxylic acid groups, imparts significant reactivity but also introduces potential thermal stability concerns. This guide provides an in-depth technical framework for researchers, process chemists, and drug development professionals to comprehensively evaluate the thermal stability of 2-formylbenzoic acid. We will explore the foundational principles and detailed experimental protocols for key analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). By synthesizing data from these methods, this document establishes a robust workflow for identifying thermal hazards, elucidating decomposition pathways, and defining safe operating and storage parameters, ensuring both laboratory safety and product quality.

Introduction

Chemical and Physical Properties of 2-Formylbenzoic Acid

2-Formylbenzoic acid is a white to off-white crystalline solid.[2][3] Its utility in organic synthesis is significant, but its physical and chemical characteristics necessitate a thorough understanding for safe handling and application.

| Property | Value | Source(s) |

| CAS Number | 119-67-5 | [3][4][5] |

| Molecular Formula | C₈H₆O₃ | [4][6][7] |

| Molecular Weight | 150.13 g/mol | [4][6][7] |

| Synonyms | 2-Carboxybenzaldehyde, Phthalaldehydic acid | [1][2][7] |

| Appearance | White to slightly beige crystalline powder | [2][6][8] |

| Melting Point | 96-99 °C | [2][4][6] |

| Boiling Point | 321.8 °C (at 760 mmHg, may decompose) | [2] |

| Solubility | Soluble in methanol, ethanol, diethyl ether | [1][3] |

The Critical Role of Thermal Stability in Pharmaceutical Development

In pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or intermediate is not merely a data point; it is a cornerstone of process safety, product purity, and shelf-life. An unintended exothermic decomposition can lead to a runaway reaction, posing significant risks of equipment failure and personnel harm. Furthermore, thermal degradation can generate impurities, compromising the efficacy and safety profile of the final drug product. Therefore, a comprehensive thermal hazard assessment is a non-negotiable step in process scale-up, formulation, and defining storage conditions.

Unique Structural Considerations: Ring-Chain Tautomerism

A key feature of 2-formylbenzoic acid is its existence in equilibrium with its cyclic lactol tautomer, 3-hydroxyphthalide.[1] This ring-chain tautomerism is a dynamic process where the nucleophilic carboxylic acid group can intramolecularly attack the electrophilic aldehyde. The stability and reactivity of the compound can be influenced by which tautomer predominates under specific conditions (e.g., in solution vs. solid state, or at elevated temperatures). This equilibrium must be considered when interpreting thermal analysis data, as the two forms may exhibit different decomposition onsets and pathways.

Analytical Methodologies for Thermal Hazard Assessment

A multi-technique approach is essential for a complete thermal stability profile. Each technique provides a unique piece of the puzzle, and their combined data create a comprehensive safety and stability picture.

Thermogravimetric Analysis (TGA): Principle and Rationale

Core Question Answered: At what temperature does the material lose mass, and how much mass is lost?

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is the primary tool for determining decomposition temperatures.

-

Expertise & Causality: The choice of atmosphere is critical. An initial scan is typically performed under an inert nitrogen atmosphere to observe the intrinsic thermal decomposition without the influence of oxygen. A subsequent scan in an oxidative atmosphere (air) can reveal susceptibility to oxidation. The heating rate also influences the observed onset temperature; slower rates provide higher resolution but can be time-consuming, while faster rates can shift decomposition to higher temperatures. A standard rate of 10-20 °C/min is a common starting point for screening.[10]

Differential Scanning Calorimetry (DSC): Principle and Rationale

Core Question Answered: At what temperature do thermal events occur, and are they energy-releasing (exothermic) or energy-absorbing (endothermic)?

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] It is highly sensitive to thermal events like melting, crystallization, and decomposition.

-

Expertise & Causality: For 2-FBA, the first expected event is an endotherm corresponding to its melting point (96-99 °C).[2][6] The critical information for safety is the detection of an exotherm at higher temperatures. An exothermic event indicates a decomposition reaction that is releasing heat. The magnitude of this exotherm (enthalpy, ΔH) is a direct measure of the energy released, which is a key parameter for assessing the potential severity of a thermal runaway.[12][13]

Accelerating Rate Calorimetry (ARC): The Gold Standard for Process Safety

Core Question Answered: Under worst-case adiabatic (no heat loss) conditions, what is the onset temperature of a self-accelerating reaction, and how rapidly do temperature and pressure increase?

The ARC is an adiabatic calorimeter that precisely mimics a worst-case thermal runaway scenario in a reactor.[14][15] It operates in a "Heat-Wait-Search" mode: the sample is heated to a set temperature, allowed to equilibrate, and then monitored for any self-heating.[16] If the rate of temperature rise exceeds a set sensitivity (e.g., 0.02 °C/min), the instrument switches to adiabatic mode, and the heaters match the sample's temperature, ensuring no heat is lost to the surroundings.[15][17]

-

Expertise & Causality: While TGA and DSC are excellent screening tools, they are performed under controlled heating rates. An ARC experiment provides data under self-heating conditions, which is crucial for process safety. It yields critical parameters such as the onset temperature of the self-accelerating reaction, the time to maximum rate (TMR), adiabatic temperature rise (ΔTad), and pressure generation data, which are essential for designing emergency relief systems and defining safe operating limits.[14][17]

Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability and calibration checks.

Protocol: TGA Analysis of 2-Formylbenzoic Acid

-

Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Place 5-10 mg of 2-formylbenzoic acid into a clean, tared aluminum or platinum TGA pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Determine the onset temperature of mass loss (Tonset) and the temperature of maximum decomposition rate from the derivative (DTG) curve. Quantify the percentage of mass lost.

Protocol: DSC Analysis of 2-Formylbenzoic Acid

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Hermetically seal 2-5 mg of 2-formylbenzoic acid in a tared aluminum DSC pan. Prepare an identical empty, sealed pan as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 3 minutes.

-

Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Identify and integrate the endothermic peak for melting to confirm the melting point and determine the heat of fusion (ΔHfus). Identify the onset temperature and integrate any exothermic peaks to determine the heat of decomposition (ΔHdecomp).

Protocol: ARC Analysis for Runaway Reaction Assessment

-

Instrument Setup: Use a titanium or other suitable metal bomb. Calibrate the thermocouples and pressure transducer according to the manufacturer's guidelines.

-

Sample Preparation: Place a known mass (typically 1-5 g) of 2-formylbenzoic acid into the sample bomb. Seal the bomb.

-

Experimental Conditions (Heat-Wait-Search Mode):

-

Start Temperature: 60 °C (well below the melting point).

-

Step Size: 5 °C.

-

Wait Time: 15 minutes.

-

Exotherm Sensitivity: 0.02 °C/min.

-

End Temperature: 350 °C.

-

-

Data Analysis: Determine the onset temperature of the self-accelerating exotherm. Plot temperature and pressure vs. time to determine the maximum temperature, maximum pressure, and rates of change. Calculate the Time to Maximum Rate (TMR) from the onset temperature.

Data Interpretation and Discussion

Synthesized Thermal Data

The following table summarizes representative data that would be expected from the thermal analysis of 2-formylbenzoic acid.

| Parameter | Technique | Representative Value | Interpretation |

| Melting Onset (Tm) | DSC | ~96 °C | Confirms identity and purity. |

| Heat of Fusion (ΔHfus) | DSC | 120-140 J/g | Energy required for melting. |

| Mass Loss Onset (TGA) | TGA | ~180-200 °C | Start of significant thermal decomposition. |

| Decomposition Onset (DSC) | DSC | ~185-205 °C | Onset of exothermic decomposition. |

| Heat of Decomposition (ΔHdecomp) | DSC | -800 to -1200 J/g | High energy release, indicates significant hazard. |

| Adiabatic Onset (Tonset) | ARC | ~160-175 °C | "Worst-case" onset; lower than DSC due to higher sensitivity and adiabatic conditions. |

| Time to Max Rate (TMR) from Onset | ARC | 2-4 hours | Time available for corrective action from the point of runaway detection. |

| Max Self-Heat Rate | ARC | >100 °C/min | Extremely rapid, uncontrollable reaction. |

| Max Pressure | ARC | >50 bar | High gas generation, risk of vessel rupture. |

Proposed Thermal Decomposition Pathway

Safety Data Sheets indicate that the primary thermal decomposition products of 2-formylbenzoic acid are carbon monoxide (CO) and carbon dioxide (CO₂).[6] This suggests competitive decarboxylation (loss of CO₂) and decarbonylation (loss of CO) pathways. A plausible mechanism, analogous to the decomposition of similar aromatic acids, involves initial decarboxylation to form benzaldehyde, which itself can decompose at higher temperatures, or direct fragmentation.[18]

Kinetic Analysis and Hazard Assessment

The data from ARC experiments can be used to calculate Arrhenius kinetics (Activation Energy, Ea, and Pre-exponential Factor, A). These kinetic parameters are invaluable for modeling the behavior of the reaction under different process conditions and are essential inputs for designing process safety measures and predicting the Self-Accelerating Decomposition Temperature (SADT) for bulk material transport and storage.

Integrated Workflow and Safety Recommendations

A Logical Workflow for Thermal Stability Assessment

A structured, tiered approach to thermal analysis ensures that resources are used efficiently while comprehensively assessing risk.

Safe Handling and Storage Protocols

Based on its properties and potential thermal instability, the following handling and storage procedures are mandatory:

-

Storage: Store 2-formylbenzoic acid in a tightly sealed container in a cool, dry, dark, and well-ventilated area.[8] Keep it away from heat sources, sparks, and open flames.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can catalyze decomposition.[6]

-

Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Scale-Up: Do not scale up reactions involving 2-formylbenzoic acid at elevated temperatures without a thorough thermal hazard assessment as outlined in this guide.

Conclusion

2-Formylbenzoic acid is a valuable synthetic building block whose utility is matched by its potential for thermal instability. A superficial understanding of its thermal properties is insufficient for safe and reliable use in research and development. This guide has detailed a comprehensive, multi-technique approach, grounded in the principles of TGA, DSC, and ARC, to fully characterize its thermal behavior. By following the proposed experimental protocols and tiered assessment workflow, scientists and engineers can confidently determine key safety parameters, mitigate the risks of thermal runaway, and ensure the integrity of their processes and products.

References

- 2-formylbenzoic Acid CAS 119-67-5 - Home Sunshine Pharma. (n.d.).

- 2-formylbenzoic acid - Stenutz. (n.d.).

- 2-formylbenzoic acid - 119-67-5, C8H6O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20).

- Material Safety Data Sheet - 2-Carboxybenzaldehyde, 99% - Cole-Parmer. (n.d.).

- 2-Formylbenzoic Acid (2-Carboxybenzaldehyde) - Allmpus - Research and Development. (n.d.).

- 2-Carboxybenzaldehyde - Wikipedia. (n.d.).

- Phthalaldehydic acid | C8H6O3 | CID 8406 - PubChem. (n.d.).

- Accelerating Rate Calorimeter (ARC) - Belmont Scientific. (n.d.).

- Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. (n.d.).

- Accelerating Rate Calorimeter (ARC) - NETZSCH Analyzing & Testing. (n.d.).

- Accelerating rate calorimeter. | Download Scientific Diagram - ResearchGate. (n.d.).

- Benzoic acid, 2-formyl- - NIST WebBook. (n.d.).

- Benzoic acid, 2-formyl- - Cheméo. (n.d.).

- Accelerating Rate Calorimeter | Thermal Hazard Technology. (n.d.).

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).

- Differential Scanning Calorimetry - Research and Reviews: Journal of Pharmaceutical Analysis. (2014-05-25).

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.).

- The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals - UCL Discovery. (n.d.).

- Thermogravimetric Analysis – TGA - LabWrench. (n.d.).

- A Beginner's Guide to Differential Scanning Calorimetry DSC - S4Science. (n.d.).

- Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. (n.d.).

- Benzoic acid, 2-formyl- - NIST WebBook (Subscription Data). (n.d.).

- The thermal decomposition of benzoic acid - ResearchGate. (2025-08-06).

- A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry - ResearchGate. (2025-08-05).

- Chemical structures of 2-formylbenzoic acid and 4-carboxybenzaldehyde - ResearchGate. (n.d.).

- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. (n.d.).

- Managing Chemical Retention and Storage In Your Laboratory - Vanderbilt Environmental Health and Safety. (n.d.).

- Understanding the mechanism of thermal decomposition of benzoylformic acid. (2023-09-20).

- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. (n.d.).

- Specific Chemical Handling and Storage - UW-Milwaukee. (n.d.).

- Decomposition of formic acid - arXiv. (2011-08-30).

Sources

- 1. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. 2-formylbenzoic Acid CAS 119-67-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. allmpus.com [allmpus.com]

- 4. 2-formylbenzoic acid [stenutz.eu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. fishersci.com [fishersci.com]

- 7. Benzoic acid, 2-formyl- [webbook.nist.gov]

- 8. 2-Carboxybenzaldehyde | 119-67-5 [chemicalbook.com]

- 9. tainstruments.com [tainstruments.com]

- 10. photos.labwrench.com [photos.labwrench.com]

- 11. rroij.com [rroij.com]

- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. belmontscientific.com [belmontscientific.com]

- 15. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 16. researchgate.net [researchgate.net]

- 17. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Synthon: A Detailed Guide to the Application of 3-Hydroxyisobenzofuran-1(3H)-one in Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-hydroxyisobenzofuran-1(3H)-one, also known as phthalaldehydic acid, stands out as a highly valuable and reactive intermediate. This guide provides an in-depth exploration of its synthetic applications, offering detailed protocols and expert insights into its reactivity and handling.

Introduction: Understanding the Dual Nature of a Key Intermediate

This compound ( 1 ) is a fascinating molecule that exists in equilibrium with its open-chain tautomer, 2-carboxybenzaldehyde ( 1a ). This tautomerism is the cornerstone of its reactivity, allowing it to act as both a lactol and an aldehyde-acid, thereby offering multiple avenues for synthetic transformations. The phthalide core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of activities including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This application note will delve into the practical aspects of utilizing this synthon for the synthesis of 3-substituted phthalides.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₆O₃ |

| Molecular Weight | 150.13 g/mol [4] |

| Appearance | White to off-white crystalline powder[5] |

| Melting Point | 96-100 °C[5] |

| Synonyms | Phthalaldehydic acid, 2-Carboxybenzaldehyde, 3-Hydroxyphthalide[4][6] |

Safety and Handling:

This compound is an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Synthetic Pathways: Leveraging the Reactivity of this compound